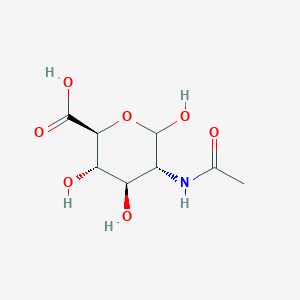

2-Acetamido-2-deoxy-d-glucuronic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO7 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5+,6+,8?/m1/s1 |

InChI Key |

KSOXQRPSZKLEOR-OEGLBHDSSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Acetamido 2 Deoxy D Glucuronic Acid

Precursor Utilization and Early Stage Metabolic Transformations

The journey from a common cellular building block to the final glucuronic acid derivative involves key initial steps that set the stage for the entire biosynthetic pathway.

The primary precursor for the synthesis of 2-Acetamido-2-deoxy-d-glucuronic acid is Uridine (B1682114) diphosphate-N-acetyl-d-glucosamine (UDP-GlcNAc). This activated sugar nucleotide is a central metabolite in bacterial cells, serving as a donor of N-acetylglucosamine for the synthesis of various essential components, including peptidoglycan, lipopolysaccharide (LPS), and other cell surface glycans. The availability of UDP-GlcNAc is a critical factor influencing the rate of this compound production.

The pivotal step in the conversion of UDP-GlcNAc to this compound is an enzymatic dehydrogenation reaction. Specifically, this involves the oxidation of the primary alcohol at the C-6 position of the N-acetyl-d-glucosamine moiety to a carboxylic acid. This transformation is catalyzed by a specific dehydrogenase enzyme, which effectively converts the glucosamine (B1671600) derivative into a glucuronic acid derivative. This reaction is a critical control point in the biosynthetic pathway. There is no evidence to suggest that epimerization reactions are directly involved in the formation of this compound from UDP-GlcNAc.

Enzymatic Machinery Governing Biosynthesis

The biosynthesis of this compound is dependent on a specific set of enzymes that exhibit high substrate specificity and catalytic efficiency.

The key enzyme responsible for the synthesis of this compound is UDP-N-acetyl-D-glucosamine 6-dehydrogenase (EC 1.1.1.136). A well-characterized example of this enzyme is WbpA from the bacterium Pseudomonas aeruginosa. WbpA is involved in the biosynthesis of the B-band O-antigen, a component of the lipopolysaccharide. Biochemical studies have unequivocally demonstrated that WbpA catalyzes the C-6 dehydrogenation of UDP-D-GlcNAc to produce UDP-N-acetyl-d-glucosaminuronic acid, which is the activated form of this compound. While other enzymes like WbpB and WbpE are present in the same gene cluster in P. aeruginosa, their roles are in the subsequent modification of other sugar precursors, not in the direct formation of this compound.

| Enzyme | EC Number | Function | Example |

|---|---|---|---|

| UDP-N-acetyl-D-glucosamine 6-dehydrogenase | 1.1.1.136 | Catalyzes the dehydrogenation of UDP-GlcNAc to UDP-N-acetyl-d-glucosaminuronic acid | WbpA (Pseudomonas aeruginosa) |

The activity of UDP-N-acetyl-D-glucosamine 6-dehydrogenase is strictly dependent on the presence of specific co-factors. The reaction requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as an electron acceptor. The enzyme catalyzes the transfer of two hydride ions from the C-6 position of the sugar to two molecules of NAD+, resulting in the formation of two molecules of NADH. Additionally, the activity of some bacterial UDP-N-acetyl-D-glucosamine 6-dehydrogenases, such as WbpA, has been shown to be dependent on the presence of monovalent cations, with potassium (K+) and ammonium (NH4+) ions being the most effective activators.

The proposed reaction mechanism involves the binding of both UDP-GlcNAc and NAD+ to the active site of the enzyme. A catalytic residue, typically a cysteine, is thought to play a crucial role in the dehydrogenation process, which proceeds through the formation of a thiohemiacetal intermediate.

| Enzyme | Required Co-factors |

|---|---|

| UDP-N-acetyl-D-glucosamine 6-dehydrogenase | NAD+, K+ or NH4+ |

Regulatory Mechanisms of this compound Biosynthesis

A common regulatory strategy in metabolic pathways is feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme in the pathway. This prevents the over-accumulation of the product and conserves cellular resources. In the context of this compound biosynthesis, it is plausible that high concentrations of this sugar or its activated form, UDP-N-acetyl-d-glucosaminuronic acid, could allosterically inhibit the activity of UDP-N-acetyl-D-glucosamine 6-dehydrogenase.

Furthermore, the expression of the genes encoding the biosynthetic enzymes is often under strict transcriptional control. In bacteria like Pseudomonas aeruginosa, the genes for O-antigen biosynthesis, including wbpA, are typically organized in a gene cluster. The transcription of this cluster is often controlled by complex regulatory networks that respond to various environmental signals and cellular states. This ensures that the production of the O-antigen, and therefore its constituent sugars like this compound, is induced only when required, for instance, during infection or biofilm formation. These regulatory networks can involve a variety of transcription factors that can act as activators or repressors of gene expression.

Enzymology Associated with 2 Acetamido 2 Deoxy D Glucuronic Acid and Its Derivatives

Substrate Recognition and Catalytic Activity of Related Enzymes

The interaction between enzymes and 2-acetamido-2-deoxy-d-glucuronic acid derivatives is fundamental to their biological roles. This includes their incorporation into complex carbohydrates and their ability to modulate enzyme activity through inhibition.

Glycosyltransferases are a class of enzymes responsible for the synthesis of complex carbohydrate structures, or glycans, by transferring a monosaccharide from an activated nucleotide sugar to an acceptor molecule. While this compound itself is not the direct donor substrate, its constituent monosaccharides, N-acetylglucosamine (GlcNAc) and D-glucuronic acid, are essential building blocks for many vital polysaccharides. nih.govwikipedia.org

These monosaccharides are utilized by glycosyltransferases in their activated forms, primarily as Uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) and Uridine diphosphate-glucuronic acid (UDP-GlcA). nih.gov For example, hyaluronan synthase, a key glycosyltransferase, synthesizes hyaluronic acid—a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. nih.govnih.gov The enzyme is located at the plasma membrane and uses UDP-GlcA and UDP-GlcNAc from the cytoplasm as substrates to elongate the hyaluronan chain. nih.gov

Similarly, the peptidoglycan backbone of bacterial cell walls is constructed from alternating units of N-acetylglucosamine and N-acetylmuramic acid, a process also mediated by specific glycosyltransferases. wikipedia.orgtaylorandfrancis.com The availability of these UDP-sugar precursors is a critical regulatory point for the synthesis of these complex glycans. nih.gov The recognition of these specific nucleotide sugars by the active sites of glycosyltransferases ensures the correct assembly and elongation of the glycan chains.

Derivatives of 2-acetamido-2-deoxy-d-glucose, particularly those that mimic the transition state of the enzymatic reaction, have been extensively studied as potent inhibitors of glycoside hydrolase enzymes. Two such key enzymes are O-GlcNAcase (OGA) and human lysosomal β-hexosaminidases (HexA and HexB). nih.gov OGA is responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins, a post-translational modification analogous to phosphorylation. nih.gov Dysregulation of this process is linked to various diseases, including neurodegenerative disorders and cancer. nih.gov

Human hexosaminidases are mechanistically related enzymes that cleave terminal GlcNAc and N-acetylgalactosamine (GalNAc) residues from glycoconjugates in the lysosome. nih.gov Because both OGA and hexosaminidases utilize a substrate-assisted catalytic mechanism involving the 2-acetamido group, inhibitors often show activity against both, making selectivity a key challenge in drug design. nih.gov

Researchers have synthesized and evaluated various derivatives, such as 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones and semicarbazones, as inhibitors. nih.govtaylorandfrancis.com These compounds have demonstrated potent, competitive inhibition of both human OGA (hOGA) and human HexB (hHexB) at nanomolar concentrations. nih.govnih.gov For instance, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone was found to be a highly effective inhibitor of hOGA with an inhibition constant (Kᵢ) of 27 nM. nih.govnih.govnih.gov However, this compound also potently inhibited hHexB with a Kᵢ of 6.8 nM, highlighting the lack of selectivity. nih.govnih.govnih.gov

Structural Biology of Enzymes Interacting with this compound

Understanding the three-dimensional structure of the enzyme active sites and the kinetics of their interactions provides a clearer picture of the mechanisms underlying substrate recognition and inhibition.

The active sites of enzymes like OGA and hexosaminidases are shaped to accommodate the N-acetylglucosamine substrate. Both enzymes employ a substrate-assisted catalytic mechanism where the 2-acetamido group of the substrate plays a crucial role in forming an oxazoline (B21484) intermediate. nih.gov This shared mechanism explains why many inhibitors are active against both enzyme families. nih.gov

Computational studies, including protein-ligand refinement and quantum mechanics/molecular mechanics (QM/MM) optimizations, have been used to investigate the binding modes of inhibitors within the active site of hOGA. nih.gov These studies suggest that inhibitors like the 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones preferentially bind in a specific conformation (s-cis). nih.govnih.gov The inhibitor's glyconolactone core mimics the shape of the substrate, while the attached chemical groups can form additional interactions with amino acid residues in the active site, enhancing binding affinity. taylorandfrancis.com For example, an N-phenylcarbamate moiety can form hydrogen bonds with catalytic site residues, and the phenyl group can engage in hydrophobic interactions, significantly contributing to the inhibitor's potency. taylorandfrancis.com

Enzyme kinetic studies are essential for quantifying the potency and mechanism of inhibitors. For the derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone, inhibitory potency is typically determined by measuring the inhibition constant (Kᵢ). nih.gov These experiments use a substrate, often a fluorescent one like 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), and measure the rate of product formation in the presence of varying concentrations of the inhibitor. nih.govnih.gov

The data are often analyzed using graphical methods like Dixon plots or Cornish-Bowden plots to determine the Kᵢ value and the mode of inhibition. nih.govnih.gov Studies on sulfonylhydrazone and semicarbazone derivatives have consistently shown a competitive mode of inhibition for both hOGA and hHexB. nih.govtaylorandfrancis.com This indicates that the inhibitors directly compete with the natural substrate for binding to the enzyme's active site.

The following interactive table summarizes the kinetic data for a selection of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazone derivatives as inhibitors of hOGA and hHexB.

| Compound ID | Derivative Structure | hOGA Kᵢ (nM) | hHexB Kᵢ (nM) | Selectivity (Kᵢ HexB / Kᵢ OGA) |

| 5a | Benzenesulfonylhydrazone | 99 | 19 | 0.19 |

| 5b | 4-Methylbenzenesulfonylhydrazone | 102 | 18 | 0.18 |

| 5c | 4-Methoxybenzenesulfonylhydrazone | 125 | 23 | 0.18 |

| 5d | 4-Chlorobenzenesulfonylhydrazone | 57 | 12 | 0.21 |

| 5e | 4-Nitrobenzenesulfonylhydrazone | 40 | 11 | 0.28 |

| 5f | 1-Naphthalenesulfonylhydrazone | 27 | 6.8 | 0.25 |

| Data sourced from a study on 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones. nih.gov |

These kinetic results reveal potent, nanomolar inhibition but also underscore the challenge of achieving high selectivity between these mechanistically related enzymes. nih.govnih.gov

Biological Functions and Roles in Complex Glycans

Integration into Extracellular Matrix Components

2-Acetamido-2-deoxy-d-glucuronic acid is a fundamental component of the extracellular matrix (ECM) in many organisms, contributing significantly to the structural integrity and function of tissues. Its integration into large polysaccharides is crucial for maintaining tissue hydration, elasticity, and mediating cellular processes.

Hyaluronic acid (HA), also known as hyaluronan, is a major glycosaminoglycan (GAG) in the ECM and is structurally a polymer of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. wikipedia.orgmdpi.com The biosynthesis of this large, linear, non-sulfated polysaccharide is a critical process for tissue homeostasis. wikipedia.orgsigmaaldrich.com

The resulting hyaluronic acid polymer is composed of alternating β-(1→4) and β-(1→3) glycosidic bonds between the D-glucuronic acid and N-acetyl-D-glucosamine residues, respectively. wikipedia.orgresearchgate.net This structure can extend to lengths of 25,000 disaccharide repeats or more, with a molecular weight ranging from 5,000 to 20,000,000 Da in vivo. wikipedia.org The carboxyl groups of the glucuronic acid residues are negatively charged at physiological pH, enabling the molecule to bind a large amount of water, which is essential for its function in tissue hydration and lubrication. wikipedia.orgyoutube.com

Table 1: Key Features of Hyaluronic Acid

| Feature | Description |

| Monomeric Units | D-glucuronic acid and N-acetyl-D-glucosamine wikipedia.orgmdpi.com |

| Linkage | Alternating β-(1→4) and β-(1→3) glycosidic bonds wikipedia.orgresearchgate.net |

| Synthesis Location | Plasma membrane wikipedia.org |

| Enzymes | Hyaluronan synthases (HAS1, HAS2, HAS3 in vertebrates) wikipedia.org |

| Precursors | UDP-glucuronic acid and UDP-N-acetylglucosamine sigmaaldrich.comnih.gov |

| Charge | Anionic (negatively charged) wikipedia.org |

| Key Function | Tissue hydration, lubrication, structural support wikipedia.orgsigmaaldrich.comresearchgate.net |

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov One of the two sugars in the repeating unit is an amino sugar, such as N-acetylglucosamine or N-acetylgalactosamine, and the other is typically a uronic acid, like D-glucuronic acid. sigmaaldrich.comsigmaaldrich.com

The biosynthesis of GAGs, with the exception of hyaluronic acid, occurs primarily in the Golgi apparatus. nih.govpharmacy180.com The process begins with the synthesis of a core protein, to which a linkage region is attached. sigmaaldrich.compharmacy180.com This linkage region is typically a tetrasaccharide. Following the formation of the linkage region, the GAG chain is elongated by the sequential addition of alternating acidic and amino sugars from their UDP-activated forms. nih.govpharmacy180.com

For instance, the biosynthesis of heparan sulfate (B86663) and chondroitin (B13769445) sulfate involves the polymerization of repeating disaccharide units where one of the sugars is glucuronic acid. sigmaaldrich.com The enzymes responsible for this polymerization are glycosyltransferases, which transfer the sugar moieties from UDP-sugar donors to the growing polysaccharide chain. sigmaaldrich.com The resulting GAG chains can then undergo further modifications, such as sulfation, which contributes to their charge and biological activity. sigmaaldrich.com

Contribution to Microbial Cell Wall and Surface Structures

In the microbial world, derivatives of this compound are integral to the structure and function of the bacterial cell envelope, playing critical roles in viability, pathogenesis, and interaction with the environment.

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, consists of lipid A, a core oligosaccharide, and the O-antigen. nih.govnih.gov The O-antigen is a long polysaccharide chain that exhibits remarkable structural diversity and is a key determinant of the serological specificity of the bacterium. nih.gov This diversity arises from variations in the sugar composition, their arrangement, and the linkages between them. mit.edu N-acetylated amino sugars, including derivatives of glucuronic acid, are frequently found in the repeating units of O-antigens. nih.govuct.ac.za For example, the O-specific polysaccharide of Pseudomonas aeruginosa can contain N-acetyl-L-galactosaminuronic acid, a derivative of this compound. nih.gov

Capsular polysaccharides (CPS) form a protective layer around many bacteria, contributing to their survival and virulence. nih.gov Similar to O-antigens, CPS structures are highly diverse. nih.gov For instance, the K17 capsular polysaccharide of Acinetobacter baumannii contains 2-acetamido-2-deoxy-d-galacturonic acid in its repeating trisaccharide unit. griffith.edu.aunih.gov The biosynthesis of these complex polysaccharides involves a series of glycosyltransferases that assemble the repeating units from sugar nucleotide precursors. griffith.edu.au

Table 2: Examples of 2-Acetamido-2-deoxy-d-uronic Acid Derivatives in Bacterial Polysaccharides

| Polysaccharide | Bacterial Species | Specific Derivative |

| O-Antigen | Pseudomonas aeruginosa | N-acetyl-L-galactosaminuronic acid nih.gov |

| O-Antigen | Shigella sonnei | 2-acetamido-2-deoxy-L-altruronic acid uct.ac.za |

| Capsular Polysaccharide (K17) | Acinetobacter baumannii | 2-acetamido-2-deoxy-d-galacturonic acid griffith.edu.aunih.gov |

Peptidoglycan, also known as murein, is an essential component of the bacterial cell wall, providing structural integrity and shape to the cell. wikipedia.orgsigmaaldrich.com It is a polymer consisting of linear glycan chains cross-linked by short peptides. nih.gov The glycan backbone is composed of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), linked by β-(1,4) glycosidic bonds. wikipedia.orgglycopedia.eu While not a uronic acid itself, the fundamental building block of N-acetylglucosamine is a direct precursor in the biosynthesis pathway that can lead to uronic acid derivatives in other contexts.

The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm with the synthesis of UDP-N-acetylglucosamine and its conversion to UDP-N-acetylmuramic acid. sigmaaldrich.com These precursors are then assembled into a disaccharide-pentapeptide unit, which is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases. sigmaaldrich.com

Bacterial glycopolymers are a diverse group of polysaccharides associated with the cell wall that play various roles in cell physiology and interaction with the environment. caister.comnih.gov These can include teichoic acids in Gram-positive bacteria and other surface polysaccharides. The composition of these glycopolymers is highly variable and can include a wide range of sugars, including amino sugars and their derivatives. caister.com

The surface polysaccharides of bacteria, including LPS and capsular polysaccharides containing derivatives of this compound, are critical virulence factors. nih.govnih.gov The O-antigen of LPS can protect bacteria from complement-mediated killing and phagocytosis. nih.gov The extreme diversity of O-antigen structures allows bacteria to evade the host immune response. nih.gov

Capsular polysaccharides also play a crucial role in immune evasion. nih.gov The capsule can act as a physical barrier, preventing the deposition of complement components on the bacterial surface and hindering phagocytosis. nih.gov Furthermore, some bacterial pathogens can mimic host structures by incorporating sugars like sialic acid into their capsules, a strategy known as molecular mimicry, which helps them to be recognized as "self" by the host immune system. ucsd.edu

The interaction between bacterial surface glycans and host cell receptors is a key aspect of host-pathogen interactions. mit.edu These interactions can mediate bacterial adhesion to host tissues, an essential first step in the infection process. The specific composition and structure of these surface polysaccharides, including the presence of charged uronic acid residues, can significantly influence the nature and outcome of these interactions. mit.edu

Involvement in Post-Translational Modification: O-GlcNAcylation

The attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins is a dynamic post-translational modification known as O-GlcNAcylation. Unlike complex glycosylation, O-GlcNAcylation involves a single sugar that is not extended into larger chains. royalsocietypublishing.org This process is fundamental to cellular regulation, acting as a nutrient sensor to translate metabolic states into widespread changes in protein function. mdpi.com The entire cycle of attachment and removal is governed by a single pair of highly conserved enzymes. nih.gov

Regulation of Protein Function through O-GlcNAc Cycling

The dynamic and reversible nature of O-GlcNAcylation, often referred to as O-GlcNAc cycling, is crucial for its role as a regulatory mechanism. royalsocietypublishing.org This cycle is maintained by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety to proteins, and O-GlcNAcase (OGA), which removes it. mdpi.com This rapid cycling allows cells to respond swiftly to metabolic and environmental cues, modulating cellular processes by altering the function of thousands of proteins. royalsocietypublishing.org The deletion of the gene for OGT is lethal even at the single-cell level, highlighting the essential nature of this modification. researchgate.net

O-GlcNAc cycling regulates protein function through several key mechanisms:

Competition with Phosphorylation: O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues. This creates a "yin-yang" relationship where the two modifications can be mutually exclusive, directly competing for a modification site. nih.govnih.gov This competitive interplay is a critical regulatory switch in numerous signaling pathways, including those essential for innate immune cell function. frontiersin.org

Modulation of Protein Stability: O-GlcNAcylation can protect proteins from degradation or, conversely, mark them for destruction. For example, the O-GlcNAcylation of the protein RIPK3 has been shown to reduce its stability, thereby limiting excessive inflammation and tissue damage. frontiersin.org In other cases, O-GlcNAcylation can prevent ubiquitination, enhancing the stability of the target protein. nih.gov

Control of Enzymatic Activity: The addition of the O-GlcNAc moiety can directly alter the catalytic activity of enzymes. For instance, the modification of phosphofructokinase 1 (PFK1), a key regulatory enzyme in glycolysis, reduces its activity and shunts glucose flux into the pentose (B10789219) phosphate (B84403) pathway. royalsocietypublishing.org

Altering Protein-Protein Interactions: O-GlcNAcylation can influence the formation and disassembly of protein complexes. OGT and OGA can engage with diverse protein complexes in a context-dependent manner, allowing them to coordinately regulate complex cellular processes. nih.gov

Regulation of Subcellular Localization: This modification can dictate where a protein resides within the cell. For example, insulin (B600854) signaling can trigger the translocation of OGT to the plasma membrane, where it modifies components of the insulin signaling cascade. royalsocietypublishing.orgnih.gov

The table below summarizes the primary mechanisms by which O-GlcNAc cycling regulates protein function.

Table 1: Mechanisms of Protein Function Regulation by O-GlcNAc Cycling| Regulatory Mechanism | Description | Protein Examples |

|---|---|---|

| Crosstalk with Phosphorylation | Direct competition for the same or adjacent Ser/Thr residues, creating a regulatory switch. nih.govfrontiersin.org | STAT3, Tau, Insulin Receptor Substrate (IRS). nih.govfrontiersin.org |

| Modulation of Protein Stability | Can either protect from or promote proteasomal degradation, often by interfering with ubiquitination. frontiersin.orgnih.gov | RIPK3, c-Myc. frontiersin.org |

| Control of Enzymatic Activity | Directly enhances or inhibits the catalytic function of an enzyme. royalsocietypublishing.orgnih.gov | Phosphofructokinase 1 (PFK1), RNA Polymerase II. royalsocietypublishing.org |

| Altering Protein Interactions | Promotes or disrupts the formation of protein complexes. nih.govnih.gov | Transcription factor complexes (e.g., NF-κB), signaling hubs. nih.gov |

| Regulation of Transcription | Modifies transcription factors and cofactors to control gene expression. nih.gov | NFATc1, FOXO1, PGC-1α. nih.gov |

Molecular Mechanisms of O-GlcNAcylation Dysregulation in Cellular Processes

Given the central role of O-GlcNAc cycling in maintaining cellular homeostasis, its dysregulation is a common feature in a wide range of diseases, including cancer, diabetes, and neurodegeneration. mdpi.comresearchgate.net The molecular basis of this dysregulation often involves the aberrant expression or activity of OGT and OGA, leading to a global imbalance in protein O-GlcNAcylation. mdpi.com

In many types of cancer, OGT is overexpressed, leading to elevated O-GlcNAc levels. researchgate.net This hyper-O-GlcNAcylation promotes cancer progression by affecting key cellular processes. For example, it can modify transcription factors and epigenetic regulators, which alters gene expression programs to favor cell proliferation and metabolic reprogramming. researchgate.net The dysregulation of O-GlcNAc is a driver of malignancy by influencing complexes that regulate chromatin dynamics, such as PRC2 and SET1/COMPASS. researchgate.net

In the context of metabolic diseases like type 2 diabetes, dysregulated O-GlcNAcylation is a key contributor to insulin resistance. nih.gov Under conditions of high glucose, increased flux through the hexosamine biosynthetic pathway leads to elevated O-GlcNAcylation of key proteins in the insulin signaling cascade, such as the insulin receptor substrate (IRS), AKT, and PDK1. nih.gov O-GlcNAcylation of AKT, for instance, can reduce its activity, thereby dampening downstream signaling required for glucose uptake. royalsocietypublishing.org This modification of signaling proteins antagonizes their normal activating phosphorylation, creating a state of insulin insensitivity. nih.govnih.gov The PI3K/AKT/mTOR signaling pathway, which is central to cellular metabolism and growth, is a major target of aberrant O-GlcNAcylation in both cancer and diabetes. nih.gov

The table below provides examples of diseases linked to the dysregulation of O-GlcNAcylation.

Table 2: Examples of O-GlcNAcylation Dysregulation in Disease| Disease | Nature of Dysregulation | Key Affected Pathways/Proteins | Cellular Consequence |

|---|---|---|---|

| Cancer | Often involves overexpression of OGT, leading to hyper-O-GlcNAcylation. mdpi.comresearchgate.net | Transcription factors, epigenetic modifiers (PRC2, COMPASS), PI3K/AKT/mTOR pathway. nih.govresearchgate.net | Promotes proliferation, metabolic reprogramming, and altered gene expression. researchgate.net |

| Type 2 Diabetes | Elevated nutrient levels increase O-GlcNAcylation. researchgate.net | Insulin signaling pathway (IRS, AKT, PDK1). nih.gov | Leads to insulin resistance by inhibiting key signaling nodes. royalsocietypublishing.orgnih.gov |

| Neurodegenerative Diseases | Altered O-GlcNAc levels on key neuronal proteins. researchgate.net | Tau protein, components of synaptic function. nih.gov | Contributes to protein aggregation (e.g., Tau) and neuronal dysfunction. nih.gov |

| Cardiovascular Disease | Imbalance in OGT/OGA activity in cardiac cells. researchgate.net | Calcium signaling proteins (CaMKII), mitochondrial proteins. nih.gov | Impaired cardiac function and response to stress. nih.gov |

Broader Metabolic Interconnections and Pathways

O-GlcNAcylation does not operate in isolation; it is intrinsically linked to the cell's primary metabolic networks. The substrate for OGT, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is synthesized through the hexosamine biosynthetic pathway (HBP), which integrates metabolites from several major pathways. nih.gov This positions OGT as a master metabolic sensor that adjusts protein function according to nutrient availability. nih.gov

Interplay with Central Carbon and Amino Acid Metabolism

The hexosamine biosynthetic pathway (HBP) serves as a critical junction between O-GlcNAcylation and central metabolism. nih.gov The HBP begins by shunting a small fraction (approximately 2-5%) of incoming glucose from glycolysis. nih.gov The first and rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which converts fructose-6-phosphate into glucosamine-6-phosphate. nih.gov

This initial step highlights the direct integration of both central carbon and amino acid metabolism:

Central Carbon Metabolism: The pathway utilizes fructose-6-phosphate, a key intermediate of glycolysis, directly linking UDP-GlcNAc production to the rate of glucose metabolism. nih.gov

Amino Acid Metabolism: The enzyme GFAT requires glutamine as the nitrogen donor to form glucosamine-6-phosphate. nih.gov This makes the HBP sensitive to the availability of glutamine, a critical amino acid involved in numerous cellular processes.

Advanced Analytical Methodologies for 2 Acetamido 2 Deoxy D Glucuronic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of molecular structures. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and molecular weight of 2-acetamido-2-deoxy-d-glucuronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of this compound and its derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework, the stereochemistry, and the connectivity of atoms within the molecule. bbhegdecollege.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the chemical environments of the hydrogen and carbon atoms, respectively. preprints.org For instance, the anomeric proton (H-1) of a sugar ring typically appears in a distinct region of the ¹H NMR spectrum, and its coupling constant can help determine the α or β configuration of the glycosidic bond. nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure by establishing correlations between different nuclei. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace the proton sequence around the sugar ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon atom's chemical shift based on its attached proton. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting different structural fragments, such as linking the sugar ring to the acetyl group or other substituents. preprints.org

For complex derivatives, such as those found in lipid A species, 2D NMR is critical for determining the acylation patterns and the location of substituents like galacturonic acid. nih.gov Even with microgram quantities of a sample, modern NMR instruments can provide the necessary data for full structural characterization. nih.gov

| Atom | ¹³C Chemical Shift (ppm) |

|---|---|

| C1 | 171.7 |

| C2 | 53.2 |

| C3 | 72.1 |

| C4 | 70.3 |

| C5 | 76.0 |

| C6 | 69.8 |

| C=O (Acetamido) | 174.9 |

| CH₃ (Acetamido) | 22.5 |

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight of this compound and its derivatives with high accuracy. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate intact molecular ions for analysis. ntu.edu.sg

Tandem mass spectrometry (MS/MS) provides invaluable structural information through fragmentation analysis. In this process, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For glucuronide conjugates, a common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (C₆H₈O₆), corresponding to a mass difference of 176.0321 Da. nih.gov This characteristic loss is a strong indicator of the presence of a glucuronic acid conjugate in a sample. nih.gov

The fragmentation patterns, which follow established nomenclature (e.g., Domon and Costello), reveal details about the glycosidic linkages and cross-ring cleavages, helping to confirm the identity and structure of the sugar. ucdavis.edu While low-energy collision-induced dissociation (CID) primarily results in glycosidic bond cleavages, other techniques like electron capture dissociation (ECD) can produce more informative cross-ring cleavages. nih.gov Permethylation of the sugar can stabilize labile groups and lead to clearer fragmentation spectra. nih.gov

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| Molecular Ion (ESI) | The intact molecule with a charge, often observed as an adduct (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺). | m/z corresponding to the derivative's molecular weight. |

| Characteristic Neutral Loss | Loss of the glucuronic acid moiety during MS/MS fragmentation. | 176.0321 Da. nih.gov |

| Fragmentation Ions | Ions produced from glycosidic (B, C, Y, Z ions) and cross-ring (A, X ions) cleavages. | Provides detailed structural information. ucdavis.edu |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, quantification, and purity analysis of uronic acids like this compound. shodex.comshodex.com The technique's versatility allows for various separation strategies depending on the sample matrix and analytical goals.

For direct analysis, ion-exchange or specialized organic acid analysis columns (e.g., RSpak KC-811) can be used with acidic aqueous mobile phases. shodex.com Alternatively, reversed-phase HPLC on columns like C18 is highly effective, particularly after pre-column derivatization. mdpi.com Derivatization with an agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) introduces a chromophore, significantly enhancing detection sensitivity using a UV or Diode-Array Detector (DAD) at wavelengths around 245 nm. mdpi.com

This method allows for the baseline separation of multiple neutral and acidic monosaccharides in a single run. mdpi.com Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a pure standard. researchgate.net The method's performance is validated by assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

| Parameter | Condition 1 (Reversed-Phase with Derivatization) mdpi.com | Condition 2 (Organic Acid Column) shodex.com |

|---|---|---|

| Column | Zorbax Extend C18 | Shodex RSpak KC-811 |

| Mobile Phase | Gradient of acetonitrile (B52724) and sodium phosphate (B84403) buffer (pH 8.0) | Isocratic, e.g., 3 mM HClO₄ aq. |

| Detection | DAD at 245 nm (after PMP derivatization) | UV at 210 nm |

| Application | Quantification of monosaccharide composition | Separation of glucuronic acid and its lactone |

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a highly sensitive and reliable method for determining the monosaccharide composition of polysaccharides or glycoproteins that may contain this compound. nih.govunirioja.es Since sugars are not volatile, the analysis requires a series of sample preparation steps. nih.gov

The process typically involves:

Hydrolysis: The glycosidic bonds of the polymer are cleaved (e.g., using methanolic HCl) to release the individual monosaccharides. nih.gov

Re-N-acetylation: This step is necessary for amino sugars to ensure the acetyl group is present. nih.gov

Derivatization: The monosaccharides are chemically modified to make them volatile. A common method is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov

The resulting volatile derivatives are then separated on a GC column and detected, often by a flame ionization detector (FID) or MS. nih.govunirioja.es By comparing the retention times and mass spectra to those of known standards, the identity and quantity of each monosaccharide, including this compound, can be determined. uga.eduresearchgate.net While standard GC composition analysis does not provide stereochemical information, additional experiments can be performed to determine the absolute configuration (D or L) of the monosaccharides. uga.edu

Capillary Electrophoresis (CE) is an analytical technique that offers high-efficiency, rapid separations with very low sample volume requirements, making it well-suited for drug discovery and biochemical assays. nih.gov CE separates molecules based on their size and charge in an electric field, providing a powerful tool for monitoring the progress of enzymatic reactions involving this compound. nih.gov

In the context of this compound, CE can be used to:

Monitor Enzymatic Synthesis or Modification: The formation or conversion of this compound or its derivatives by enzymes can be followed in real-time or by analyzing aliquots at different time points.

Analyze Reaction Products: CE can effectively separate the substrate, product(s), and enzyme from the reaction mixture, allowing for direct detection and quantification of the product formed. This direct measurement approach can help avoid the interferences common in other screening platforms. nih.gov

The high resolving power of CE allows it to separate structurally similar compounds, making it ideal for analyzing complex reaction mixtures and for the quality control of purified products.

Radiochemical Labeling and Tracer Studies in Metabolic Research

Radiochemical labeling and tracer studies are powerful tools for investigating the metabolic fate of this compound and its precursors, such as N-acetylglucosamine (GlcNAc). These techniques allow for the tracking of molecules through complex biochemical pathways, providing insights into their uptake, conversion, and incorporation into larger biomolecules.

Radiolabeling involves the incorporation of a radioactive isotope into the molecule of interest. Isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and fluorine-18 (B77423) (¹⁸F) are commonly used. For instance, studies have utilized radioactively labeled glucosamine (B1671600) to demonstrate its rapid and nearly complete absorption and subsequent utilization by peripheral tissues. Once absorbed, the radioactivity is quickly detected in plasma glycoproteins, indicating swift uptake and incorporation. taylorandfrancis.com

Positron Emission Tomography (PET) is a non-invasive imaging technique that often employs radiolabeled molecules. For example, 2-deoxy-2-[¹⁸F]fluoro-d-glucose ([¹⁸F]FDG), a glucose analog, is widely used in oncology to visualize tumors with high glucose uptake. acs.org Building on this principle, various glucosamine derivatives have been radiolabeled to serve as imaging agents. acs.org For example, ⁹⁹mTc-labeled glucosamine derivatives have been developed as promising tumor imaging agents for Single Photon Emission Computed Tomography (SPECT). acs.org

Stable isotope labeling, using non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), offers an alternative to radiolabeling, avoiding the complications of handling radioactive materials. nih.govnih.gov In these studies, cells or organisms are cultured in media containing the stable isotope-labeled precursor. The labeled compound is then metabolized and incorporated into various biomolecules. Mass spectrometry is subsequently used to detect and quantify the labeled products, revealing the metabolic pathways involved. nih.gov For instance, the use of amide-¹⁵N-glutamine in cell culture leads to the incorporation of ¹⁵N into the hexosamine biosynthetic pathway, resulting in ¹⁵N-labeled UDP-N-acetylglucosamine. nih.gov This allows for the quantitative analysis of glycan biosynthesis.

The following table summarizes key findings from various radiochemical labeling and tracer studies:

| Labeled Compound | Isotope | Analytical Technique | Key Research Findings |

| Glucosamine | Radioactive | Scintillation Counting | Demonstrated rapid and almost complete absorption of oral glucosamine, with significant uptake by various tissues, including cartilage. taylorandfrancis.com |

| [³H]Glucosamine | ³H | Scintillation Counting | Used to measure the facilitated transport and metabolism of glucosamine in human articular chondrocytes. nih.govnih.gov |

| [³H]2-deoxyglucose | ³H | Scintillation Counting | Employed to study the effects of glucosamine and N-acetylglucosamine on facilitated glucose transport. nih.govnih.gov |

| [³⁵S]SO₄ | ³⁵S | Scintillation Counting | Utilized to measure the production of sulfated glycosaminoglycans in chondrocytes in response to glucosamine and N-acetylglucosamine. nih.gov |

| Amide-¹⁵N-Glutamine | ¹⁵N | Mass Spectrometry | Enabled metabolic labeling of glycans through the hexosamine biosynthetic pathway for quantitative glycomics. nih.gov |

| ⁹⁹mTc-labeled glucosamine derivatives | ⁹⁹mTc | SPECT Imaging | Developed as novel tumor imaging agents with the potential for high tumor uptake. acs.org |

| 2-deoxy-2-[¹⁸F]fluoro-d-glucose ([¹⁸F]FDG) | ¹⁸F | PET Imaging | A widely used radiolabeled glucose analog for imaging glucose metabolism, particularly in cancer cells. acs.org |

Application of Glycomic and Glycoproteomic Approaches in Research

Glycomics and glycoproteomics are specialized fields that focus on the comprehensive analysis of the entire complement of glycans (glycome) and glycoproteins (glycoproteome) in a biological sample, respectively. nih.govtaylorfrancis.com These approaches are essential for understanding the roles of glycans containing this compound and its derivatives in health and disease.

The general workflow for glycomic and glycoproteomic analysis begins with the isolation of glycoproteins from a complex biological sample. For N-linked glycans, the enzyme Peptide-N-Glycosidase F (PNGase F) is commonly used to release the glycan chains from the protein backbone. neb-online.fr O-linked glycans are typically released through chemical methods. nih.gov

Once released, the glycans are often derivatized to enhance their detection by mass spectrometry. nih.gov Permethylation is a common derivatization technique that improves the ionization efficiency of glycans and stabilizes sialic acid residues. aspariaglycomics.com Fluorescent labeling is another widely used method that facilitates the separation and quantification of glycans using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Mass spectrometry (MS) is a cornerstone of glycomic and glycoproteomic research, offering high sensitivity and the ability to determine the mass and structure of glycans. nih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are two of the most frequently used ionization techniques. nih.gov These can be coupled with liquid chromatography (LC-MS) for the separation and analysis of complex glycan mixtures. escholarship.org Advanced MS techniques, such as tandem MS (MS/MS), provide fragmentation data that helps in the structural elucidation of glycans, including the identification of specific linkages and branching patterns. For instance, the presence of a bisecting N-acetylglucosamine can be confirmed through detailed fragmentation analysis. nih.gov

Glycoproteomic approaches aim to identify the specific proteins that are glycosylated and the sites of glycan attachment. This often involves the analysis of glycopeptides, which are peptides that still have the glycan attached. nih.gov Enrichment techniques, such as lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC), are often employed to isolate glycopeptides from the complex mixture of non-glycosylated peptides prior to MS analysis. nih.gov

The following table outlines various glycomic and glycoproteomic methodologies and their applications in the study of glycans containing N-acetylglucosamine and its derivatives:

| Methodology | Technique | Application in Glycan Analysis |

| Glycan Release | PNGase F enzymatic digestion | Release of N-linked glycans from glycoproteins for subsequent analysis. neb-online.fr |

| Glycan Derivatization | Permethylation | Enhances ionization efficiency and stabilizes sialic acids for mass spectrometry analysis. aspariaglycomics.com |

| Fluorescent Labeling (e.g., 2-aminobenzamide) | Enables sensitive detection and quantification of glycans in HPLC and capillary electrophoresis. nih.gov | |

| Glycan Separation and Analysis | MALDI-TOF Mass Spectrometry | Provides high-throughput profiling of released and derivatized N-glycans. nih.gov |

| LC-MS with Porous Graphitized Carbon (PGC) column | Separation and structural characterization of glycan isomers. escholarship.org | |

| UHPLC with Fluorescence Detection | Quantitative profiling of fluorescently labeled glycans. aspariaglycomics.com | |

| Glycoproteomics | HILIC Solid Phase Extraction | Enrichment of glycopeptides from complex peptide mixtures for site-specific glycosylation analysis. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of glycans and glycopeptides, including the identification of specific modifications like bisecting N-acetylglucosamine. nih.gov |

Chemical Synthesis and Derivatization Strategies for Academic Research

Synthetic Routes for Nucleotide-Activated Forms (e.g., UDP-GlcNAcA)

In biological systems, monosaccharides are activated for transfer by conversion into nucleotide sugars. The key activated form of GlcNAcA is Uridine (B1682114) diphosphate-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA). Synthetic routes to this molecule are predominantly chemo-enzymatic, leveraging the high specificity of enzymes to perform key transformations.

The biosynthesis of UDP-GlcNAcA occurs in two main stages:

Formation of UDP-GlcNAc: The precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), is synthesized from the glycolytic intermediate fructose-6-phosphate (B1210287). frontiersin.orgnih.gov This process involves a series of enzymatic reactions catalyzed by glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). frontiersin.orgnih.gov

Oxidation to UDP-GlcNAcA: The final step is the NAD+-dependent oxidation of the C-6 hydroxyl group of the GlcNAc moiety in UDP-GlcNAc. This reaction is catalyzed by the enzyme UDP-GlcNAc dehydrogenase (UDP-GlcNAc DH). nih.gov This enzymatic conversion is highly efficient and specific, providing a direct route to the target nucleotide-activated uronic acid. nih.gov

In some organisms, an alternative pathway exists where UDP-GlcNAc is first epimerized at the C-4 position to UDP-GalNAc, which is then oxidized to UDP-GalNAcA. However, studies in bacteria like Pseudomonas aeruginosa have shown that the primary route involves the direct oxidation of UDP-GlcNAc to UDP-GlcNAcA, followed by epimerization to UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA) if required. nih.gov

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Glucosamine-6-phosphate synthase | GlmS | Converts fructose-6P to glucosamine-6P | Fructose-6-phosphate | Glucosamine-6-phosphate |

| Phosphoglucosamine mutase | GlmM | Isomerizes glucosamine-6P to glucosamine-1P | Glucosamine-6-phosphate | Glucosamine-1-phosphate |

| Glucosamine-1-phosphate acetyltransferase/Uridyltransferase | GlmU | Bifunctional enzyme; acetylation and UTP addition | Glucosamine-1-phosphate, Acetyl-CoA, UTP | UDP-N-acetyl-D-glucosamine |

| UDP-N-acetylglucosamine dehydrogenase | UDP-GlcNAc DH | Oxidizes UDP-GlcNAc at the C-6 position | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-glucosaminuronic acid |

Preparation of Enzymatic Probes and Inhibitors for Biological Studies

Derivatives of 2-Acetamido-2-deoxy-d-glucuronic acid are valuable for designing enzymatic probes and inhibitors to study the function of carbohydrate-processing enzymes. By mimicking the natural substrate or transition state, these synthetic molecules can selectively block enzyme activity, aiding in the elucidation of biological pathways and providing potential therapeutic leads.

One important class of targets are the glycoside hydrolases involved in O-GlcNAc cycling, such as O-GlcNAcase (OGA) and the lysosomal hexosaminidases (HexA/HexB). nih.govnih.gov A successful strategy for inhibiting these enzymes involves synthesizing mimics of the oxazolinium ion transition state. For example, a series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones have been prepared from D-glucosamine. nih.govresearchgate.net These compounds were found to be potent, competitive inhibitors of both human OGA (hOGA) and human Hexosaminidase B (hHexB) with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov The synthesis involved condensing protected N-acetyl-D-glucosamine with various arenesulfonylhydrazines, followed by oxidation to the lactone and final deprotection. nih.gov

| Compound | Aromatic Moiety | Kᵢ for hOGA (nM) | Kᵢ for hHexB (nM) |

|---|---|---|---|

| 5a | Phenyl | 110 | 17 |

| 5b | 4-Methylphenyl | 290 | 160 |

| 5c | 4-Methoxyphenyl | 130 | 30 |

| 5d | 4-Chlorophenyl | 75 | 12 |

| 5e | 2-Naphthalenesulfonyl | 33 | 6.5 |

| 5f | 1-Naphthalenesulfonyl | 27 | 6.8 |

Another strategy involves creating analogs that can act as chain terminators in polysaccharide biosynthesis. For instance, analogs of N-acetylglucosamine with modifications at the C-3 position have been synthesized to inhibit the biosynthesis of hyaluronan, a polymer of repeating GlcNAc and glucuronic acid units. nih.gov These analogs, once incorporated into the growing chain, lack the necessary hydroxyl group for further elongation, thus truncating the polymer. nih.gov This concept can be extended to GlcNAcA derivatives to probe the enzymes involved in glycosaminoglycan synthesis.

Chemical Modification for Structural-Activity Relationship Studies and Analog Design

Structural-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve the systematic modification of a lead compound's structure to understand how specific chemical features contribute to its biological activity. oncodesign-services.com For GlcNAcA, this involves synthesizing a library of analogs with targeted modifications to probe interactions with enzymes or receptors.

Key modification sites on the GlcNAcA scaffold for SAR studies include:

The Carboxyl Group (C-6): The carboxylate is often crucial for binding to active sites through ionic interactions. It can be modified to an ester, an amide, or reduced back to an alcohol to assess the importance of the negative charge and hydrogen bonding capacity.

The N-Acetyl Group (C-2): The length of the acyl chain can be varied (e.g., propionyl, butyryl), or the methyl group can be substituted to explore the size and hydrophobicity of the binding pocket.

The Hydroxyl Groups (C-3 and C-4): These can be selectively deoxygenated, epimerized (to create gulo- or allo- isomers), or substituted with other groups like fluorine to probe the role of specific hydrogen bonds.

The Aglycone: In cases where GlcNAcA is part of a larger molecule (like an enzyme inhibitor), the non-sugar portion (aglycone) is a prime target for modification. As seen with the OGA/HexB inhibitors, modifying the aromatic sulfonylhydrazone moiety allowed for the exploration of inhibitor potency and selectivity. nih.gov

An example of SAR through analog design is the study of various acetylated and deoxy analogs of GlcNAc on cellular glycosaminoglycan (GAG) synthesis. By introducing compounds like 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose into cell cultures, researchers could demonstrate a reduction in the incorporation of radiolabeled glucosamine (B1671600) into GAGs, suggesting competition within the same metabolic pathways. nih.gov Similarly, a 1-deoxy-GlcNAc analog, which cannot form a UDP-sugar, was also shown to inhibit GAG synthesis, pointing to a different metabolic interference route. nih.gov These studies highlight how systematically designed analogs are powerful tools for dissecting complex biological processes.

Mechanistic Insights and Future Research Directions

Elucidating Novel and Complex Glycan Biosynthetic Pathways

Future research will likely focus on the complete elucidation of the biosynthetic pathways leading to 2-Acetamido-2-deoxy-d-glucuronic acid in various organisms. While the biosynthetic pathways of related sugars are known, the precise sequence of enzymatic reactions and the identity of all involved enzymes for this specific uronic acid are not fully characterized in all biological systems.

In bacteria, the biosynthesis of nucleotide-activated sugars is a critical step for the formation of complex cell surface polysaccharides, including lipopolysaccharide (LPS). The biosynthesis of the precursor for the related compound, 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid, found in the O-antigen of pathogens like Pseudomonas aeruginosa and Bordetella pertussis, is proposed to be a five-step process. researchgate.netnih.gov This pathway starts with UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) and proceeds through a series of enzymatic modifications, including dehydrogenation and epimerization, to ultimately form the final di-N-acetylated mannosaminuronic acid derivative. researchgate.netnih.gov One of the key intermediates in this proposed pathway is UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucuronic acid. researchgate.netnih.gov

A crucial step in these pathways is the oxidation of a UDP-hexose to a UDP-hexuronic acid, a reaction catalyzed by NAD+-dependent dehydrogenases. For instance, in Bacillus cereus, a UDP-glucose 6-dehydrogenase (UGlcDH) is responsible for converting UDP-glucose to UDP-glucuronic acid. nih.gov It is highly probable that a similar enzymatic oxidation of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is a key step in the biosynthesis of UDP-2-acetamido-2-deoxy-d-glucuronic acid.

Future research will likely involve the identification and characterization of the specific enzymes, such as dehydrogenases, aminotransferases, acetyltransferases, and epimerases, that constitute the complete biosynthetic pathway of this compound in different organisms. This will provide a deeper understanding of how cells produce this important glycan building block and may reveal novel enzymatic mechanisms and regulatory strategies.

| Enzyme Class | Potential Role in this compound Biosynthesis |

| Dehydrogenase | Oxidation of the primary alcohol at C-6 of a precursor sugar (e.g., N-acetyl-D-glucosamine) to a carboxylic acid. |

| Aminotransferase | Introduction of an amino group at a specific position on the sugar ring. |

| Acetyltransferase | Acetylation of amino groups on the sugar. |

| Epimerase | Altering the stereochemistry at specific chiral centers of the sugar. |

| Pyrophosphorylase | Activation of the sugar by coupling it to a nucleotide diphosphate (B83284) (e.g., UTP). |

Understanding Molecular Mechanisms of Biological Regulation and Signaling

A significant frontier in glycobiology is to understand how specific sugar molecules, such as this compound, participate in the intricate networks of biological regulation and cellular signaling. While the role of glucuronic acid in detoxification and as a component of the extracellular matrix is well-established, the specific signaling functions of its N-acetylated derivative are still being uncovered.

Recent studies have highlighted the impact of altered glucuronic acid metabolism on major signaling pathways. For example, dysregulated glucuronic acid metabolism has been shown to exacerbate the progression and metastasis of hepatocellular carcinoma through the TGFβ signaling pathway. uct.ac.za This suggests that the availability and modification of uronic acids can have profound effects on cellular behavior.

The closely related molecule, 2-deoxy-D-glucose (2-DG), an inhibitor of glycolysis, has been shown to modulate the miR-7-5p/TFF3 signaling pathway in glioblastoma cells, thereby affecting their migration and invasion. researchgate.net This provides a compelling example of how a modified glucose analog can directly influence a specific signaling cascade. It is plausible that this compound, or its derivatives, could similarly act as signaling molecules or modulate the activity of signaling proteins.

Future research in this area will likely focus on identifying the specific cellular receptors, enzymes, and transcription factors that interact with this compound. This will involve a combination of biochemical, molecular, and cell biology approaches to dissect its role in various signaling pathways that govern processes such as cell growth, differentiation, and apoptosis.

Development of Advanced Chemical Biology Tools and Probes

To investigate the precise roles of this compound in complex biological systems, the development of advanced chemical biology tools and probes is essential. These tools can enable the visualization, tracking, and functional perturbation of this specific sugar in living cells and organisms.

The synthesis of analogs of 2-Acetamido-2-deoxy-d-glucose has been a strategy to probe and inhibit glycosaminoglycan biosynthesis. nih.gov For instance, 4-deoxy-4-fluoro analogues have been synthesized and shown to inhibit the incorporation of precursors into glycosaminoglycans in hepatocytes. nih.gov This approach of creating modified sugar analogs can be extended to this compound to develop specific inhibitors of its biosynthesis or downstream functions.

Fluorescent probes are powerful tools for imaging biomolecules in their native environment. tocris.comresearchgate.net The development of fluorescently labeled derivatives of this compound would allow for real-time visualization of its uptake, localization, and dynamics within cells. tocris.com For example, near-infrared fluorescent deoxyglucose analogs have been successfully used for tumor imaging. nih.gov Similar strategies could be employed to create probes for this compound, potentially by conjugating a suitable fluorophore to the sugar. The design of such probes would need to ensure that the modification does not significantly alter the biological activity or recognition of the sugar.

Future efforts in this area will likely involve the design and synthesis of a diverse toolkit of chemical probes, including:

Fluorescently labeled analogs: For microscopic imaging of the sugar's distribution and trafficking.

Bioorthogonal handles: To allow for the specific chemical tagging and subsequent visualization or enrichment of glycoconjugates containing this compound.

Photoaffinity probes: To identify the specific proteins that bind to this sugar within the cellular milieu.

These advanced chemical biology tools will be instrumental in dissecting the molecular interactions and functional consequences of this compound in living systems.

| Chemical Biology Tool | Application in Studying this compound |

| Fluorescent Probes | Real-time imaging of uptake, localization, and dynamics in living cells. |

| Bioorthogonal Tags | Specific labeling and identification of glycoconjugates containing the sugar. |

| Photoaffinity Labels | Covalent cross-linking to and identification of binding proteins. |

| Caged Compounds | Spatiotemporal control over the release and activity of the sugar. |

| Inhibitors | Probing the functional consequences of blocking its biosynthesis or utilization. |

Computational and Modeling Approaches in Enzyme-Ligand Interactions

Computational and modeling approaches are becoming increasingly indispensable for understanding the intricate details of enzyme-ligand interactions at an atomic level. nih.govbohrium.com These methods can provide valuable insights into the binding modes, catalytic mechanisms, and substrate specificity of enzymes that process this compound.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This approach can be used to model the interaction of this compound with the active sites of enzymes involved in its biosynthesis, modification, or degradation. For example, docking studies have been employed to investigate the binding of 2-deoxy-D-glucose to the main protease of SARS-CoV-2. nih.gov Similar in silico evaluations can be performed to identify potential enzymatic partners for this compound and to understand the structural basis for their interaction.

Molecular dynamics (MD) simulations provide a dynamic view of biomolecular systems, allowing researchers to study the conformational changes and energetic landscapes of enzyme-ligand complexes over time. nih.govmdpi.comdovepress.comresearchgate.net MD simulations can be used to refine the binding poses predicted by molecular docking and to calculate the binding free energies, providing a more accurate assessment of the stability of the enzyme-ligand complex. These simulations have been successfully applied to study the interactions of various ligands with their target enzymes, offering insights that can guide the design of novel inhibitors or probes. mdpi.comdovepress.com

Future research will likely see an increased application of these computational methods to:

Predict the three-dimensional structures of enzymes that utilize this compound as a substrate.

Simulate the entire catalytic cycle of these enzymes to elucidate their reaction mechanisms in detail.

Perform virtual screening of small molecule libraries to identify potential inhibitors of these enzymes.

Guide the rational design of modified this compound analogs with enhanced or inhibitory properties.

Emerging Roles in Novel Biological Systems and Processes

The exploration of the roles of this compound in novel biological systems and processes is a promising area for future research. While its presence in certain bacterial polysaccharides is known, its function in other domains of life and in various physiological and pathological conditions is likely to be broader than currently appreciated.

One area of significant interest is its potential role in host-pathogen interactions. Bacterial cell surface glycans play a crucial role in mediating interactions with the host, including adhesion, immune evasion, and biofilm formation. The presence of this compound in the O-antigen of pathogenic bacteria suggests that it may be involved in these processes. nih.govnih.gov For instance, the incorporation of sialic acids, which are also nine-carbon acidic sugars, into the lipooligosaccharide of pathogens like Haemophilus influenzae can modulate their virulence. ucsd.edu Future studies may reveal similar roles for this compound in mediating the interplay between microbes and their hosts.

Furthermore, the impact of modifications to this sugar on cellular function is an area ripe for investigation. For example, the inhibition of N-linked glycosylation by 2-deoxy-D-glucose has been shown to prevent the cell surface expression of certain immune-activating ligands. nih.gov This highlights the importance of proper glycosylation for cellular communication and immune surveillance. Investigating how the incorporation or modification of this compound in glycoproteins and other glycoconjugates affects their function could reveal novel regulatory mechanisms.

Future research directions may include:

Investigating the presence and function of this compound in a wider range of organisms, including archaea, fungi, and higher eukaryotes.

Exploring its role in chronic diseases, such as cancer and inflammatory disorders, where aberrant glycosylation is often observed.

Examining its potential as a biomarker for certain diseases or as a target for therapeutic intervention.

By expanding the scope of investigation, researchers are likely to uncover new and unexpected biological roles for this fascinating sugar molecule.

Q & A

Q. Q1. What analytical techniques are most reliable for characterizing the structural integrity of 2-acetamido-2-deoxy-D-glucuronic acid in polysaccharides?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D experiments (COSY, TOCSY, ROESY, HSQC, HMBC), is critical for resolving structural features. For example, Tomshich et al. (2015) used these methods to identify its presence in the branched tetrasaccharide repeating units of Echinicola vietnamensis lipopolysaccharides, confirming linkages and stereochemistry . High-resolution mass spectrometry (HRMS) and HPLC with evaporative light scattering detection (ELSD) complement NMR by verifying purity and molecular weight.

Q. Q2. How can researchers differentiate this compound from its isomer, 2-acetamido-2-deoxy-D-glucose, in complex mixtures?

Answer: Enzymatic assays using glucuronidase or glucosidase can selectively hydrolyze specific glycosidic bonds. Alternatively, chemical derivatization (e.g., permethylation followed by GC-MS) distinguishes uronic acid residues via carboxyl group modifications. NMR chemical shifts for the C6 position (δ ~170–175 ppm for carboxyl vs. δ ~60–65 ppm for CH2OH in glucose derivatives) are definitive markers .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended for resolving contradictions in the biosynthetic pathways of bacterial exopolysaccharides containing this compound?

Answer: Integrate genetic knockout studies with isotopic labeling (e.g., 13C-glucose tracing) to track precursor incorporation. For instance, genomic analysis of Acinetobacter baumannii DSM30011 revealed that genes for UDP-GlcNAcA synthesis (e.g., glmS, glmM) are located outside the main exopolysaccharide gene clusters, suggesting regulatory cross-talk with central carbohydrate metabolism . Discrepancies in pathway models can be addressed via heterologous expression of candidate genes in E. coli followed by metabolite profiling.

Q. Q4. How can researchers optimize the synthesis of this compound derivatives for probing bacterial enzyme inhibition mechanisms?

Answer: Use regioselective protecting groups (e.g., acetyl or benzyl groups) during glycosylation to control reactivity. For example, Georganics’ synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride enables site-specific modifications for generating analogs targeting β-glucuronidases . Kinetic assays (IC50 determinations) paired with X-ray crystallography of enzyme-inhibitor complexes (e.g., with Staphylococcus aureus enzymes) validate binding modes .

Q. Q5. What methodological challenges arise when isolating this compound from fungal extracellular matrices, and how can they be mitigated?

Answer: Contamination by co-produced polysaccharides (e.g., colitose-containing polymers) complicates purification. Watson et al. (1976) employed sequential ethanol precipitation (20–80% v/v) followed by ion-exchange chromatography (DEAE-Sephadex) to isolate the compound from Exophiala spp., achieving >95% purity . LC-MS/MS monitoring of fractions for m/z 248.1 ([M-H]−) ensures specificity.

Data Interpretation and Conflict Resolution

Q. Q6. How should researchers address discrepancies in reported bioactivity data for this compound across bacterial and fungal models?

Answer: Cross-validate findings using isogenic mutant strains (e.g., ΔglmU bacteria lacking UDP-GlcNAcA synthesis) to confirm target specificity. For example, while the compound inhibits S. aureus β-glucuronidases, its inactivity in Exophiala dermatitidis suggests species-dependent enzyme affinities . Standardize assay conditions (pH, temperature, cofactors) to minimize variability.

Q. Q7. What computational tools are recommended for modeling the conformational flexibility of this compound in glycan-receptor interactions?

Answer: Molecular dynamics (MD) simulations with AMBER or GROMACS, parameterized using glycosidic torsion angles derived from NMR data, predict stable conformers. The branched tetrasaccharide structure from E. vietnamensis (with GlcNAcA→GalNAc linkages) was modeled using this approach to study host-pathogen interactions . Docking studies (AutoDock Vina) further refine binding poses against lectins or immune receptors.

Methodological Innovations

Q. Q8. What novel applications exist for this compound in synthetic glycobiology?

Answer: Its use as a precursor for generating non-natural oligosaccharides via chemoenzymatic cascades is emerging. For example, enzymatic epimerization (using C5-epimerases) converts it to iduronic acid analogs for heparin mimetics . Solid-phase synthesis with trichloroacetimidate donors enables scalable production of glycosaminoglycan fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.